1-(4-Fluorophenyl)-2-hydroxypropan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-hydroxypropan-1-one is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-hydroxypropan-1-one can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-hydroxypropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 1-(4-Fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 1-(4-Fluorophenyl)-2-hydroxypropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2-hydroxypropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to the modulation of signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-hydroxypropan-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-hydroxypropan-1-one: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(4-Bromophenyl)-2-hydroxypropan-1-one:
1-(4-Methylphenyl)-2-hydroxypropan-1-one: Features a methyl group, which can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, enhancing its reactivity and potential for diverse applications.
Properties
CAS No. |
200341-56-6 |
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Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI Key |
WPGAERROKPAEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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